Cas no 1807072-59-8 (Methyl 3-bromo-2-chloropyridine-4-acetate)

Methyl 3-bromo-2-chloropyridine-4-acetate 化学的及び物理的性質
名前と識別子
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- Methyl 3-bromo-2-chloropyridine-4-acetate
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- インチ: 1S/C8H7BrClNO2/c1-13-6(12)4-5-2-3-11-8(10)7(5)9/h2-3H,4H2,1H3
- InChIKey: STKZSSCAQCWYDU-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=NC=CC=1CC(=O)OC)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 191
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 39.2
Methyl 3-bromo-2-chloropyridine-4-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029013885-1g |
Methyl 3-bromo-2-chloropyridine-4-acetate |
1807072-59-8 | 95% | 1g |
$2,952.90 | 2022-03-31 | |
Alichem | A029013885-250mg |
Methyl 3-bromo-2-chloropyridine-4-acetate |
1807072-59-8 | 95% | 250mg |
$960.40 | 2022-03-31 |
Methyl 3-bromo-2-chloropyridine-4-acetate 関連文献
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
Methyl 3-bromo-2-chloropyridine-4-acetateに関する追加情報
Methyl 3-bromo-2-chloropyridine-4-acetate (CAS No. 1807072-59-8): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 3-bromo-2-chloropyridine-4-acetate, identified by its CAS number 1807072-59-8, is a highly versatile intermediate that has garnered significant attention in the field of pharmaceutical chemistry. This compound, featuring a pyridine core substituted with bromo and chloro groups, as well as an acetyl moiety at the 4-position, serves as a crucial building block in the synthesis of various biologically active molecules.
The structural attributes of Methyl 3-bromo-2-chloropyridine-4-acetate make it an invaluable reagent for medicinal chemists seeking to develop novel therapeutic agents. The presence of both bromo and chloro substituents allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex heterocyclic frameworks. Additionally, the acetyl group at the 4-position provides a handle for further derivatization, enabling the introduction of diverse pharmacophores.
In recent years, the demand for pyridine derivatives in drug discovery has surged due to their demonstrated efficacy across a wide spectrum of therapeutic areas. Pyridine-based compounds are integral to drugs targeting neurological disorders, infectious diseases, and cancer. For instance, studies have highlighted the potential of pyridine derivatives as kinase inhibitors, where the bromo and chloro substituents play a critical role in optimizing binding affinity and selectivity.
The synthesis of Methyl 3-bromo-2-chloropyridine-4-acetate typically involves multi-step organic transformations that begin with commercially available pyridine precursors. The introduction of bromo and chloro groups is often achieved through halogenation reactions, which can be tailored to yield high regioselectivity. The subsequent acetylation step further enhances the compound's utility by introducing a polar functional group that can interact with biological targets.
One of the most compelling applications of Methyl 3-bromo-2-chloropyridine-4-acetate is in the development of antiviral agents. The pyridine scaffold is frequently found in nucleoside analogs and protease inhibitors used to combat viral infections. Recent research has demonstrated that modifications at the 3- and 2-positions of the pyridine ring can significantly enhance antiviral activity. This underscores the importance of having readily accessible intermediates like Methyl 3-bromo-2-chloropyridine-4-acetate for rapid drug design and optimization.
The compound's role in anticancer therapy is equally noteworthy. Pyridine derivatives have been extensively studied for their ability to inhibit various signaling pathways involved in tumor growth and progression. By serving as a precursor for more complex molecules, Methyl 3-bromo-2-chloropyridine-4-acetate enables researchers to explore novel chemotherapeutic strategies. For example, its use in generating small-molecule inhibitors targeting specific oncogenic kinases has shown promising results in preclinical studies.
The versatility of Methyl 3-bromo-2-chloropyridine-4-acetate extends beyond its applications in drug development. It is also utilized in materials science, where pyridine-based compounds contribute to the design of advanced polymers and coordination complexes with unique properties. These materials find applications in catalysis, sensors, and electronic devices, highlighting the broad utility of this intermediate.
In conclusion, Methyl 3-bromo-2-chloropyridine-4-acetate (CAS No. 1807072-59-8) represents a cornerstone in modern pharmaceutical synthesis. Its structural features facilitate diverse chemical transformations, making it an indispensable tool for medicinal chemists engaged in developing new therapeutics. As research continues to uncover new biological targets and synthetic methodologies, the importance of this compound is likely to grow even further.
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